Increased Lipophilicity (XLogP3-AA) vs. Non-Fluorinated 4‑[(4‑Nitrophenyl)diazenyl]aniline
The target compound exhibits an XLogP3‑AA value of 3.0, whereas the unsubstituted 4‑[(4‑nitrophenyl)diazenyl]aniline (Disperse Orange 3) shows a value of 2.5, yielding a +0.5 log‑unit increase in lipophilicity [1][2]. This aligns with the well‑known effect of aromatic fluorine substitution on increasing lipid solubility and membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.0 |
| Comparator Or Baseline | 4‑[(4‑Nitrophenyl)diazenyl]aniline (CID 99404): XLogP3‑AA = 2.5 |
| Quantified Difference | ΔXLogP = +0.5 |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem |
Why This Matters
Elevated lipophilicity can improve passive cell‑membrane permeability for intracellular fluorescent‑labeling applications, making this compound a more suitable choice when cellular uptake is critical.
- [1] PubChem Compound Summary for CID 255612, 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline. View Source
- [2] PubChem Compound Summary for CID 99404, 4‑[(4‑Nitrophenyl)diazenyl]aniline. View Source
